tert-Butyl 4-iodobenzylcarbamate
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Overview
Description
tert-Butyl 4-iodobenzylcarbamate is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound has the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-iodobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-iodobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
tert-Butyl 4-iodobenzylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodobenzylcarbamate involves its ability to act as a protecting group for amines. The compound can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxybenzylcarbamate: Similar structure but with a hydroxyl group instead of an iodine atom.
tert-Butyl 4-methylbenzylcarbamate: Similar structure but with a methyl group instead of an iodine atom.
Uniqueness
tert-Butyl 4-iodobenzylcarbamate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Properties
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBBLSVNGDBGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674166 |
Source
|
Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189132-01-2 |
Source
|
Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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